molecular formula C23H18O3 B11959034 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- CAS No. 198134-50-8

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-

Cat. No.: B11959034
CAS No.: 198134-50-8
M. Wt: 342.4 g/mol
InChI Key: PNFUAKUEYGBPKK-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- is an anthracenone derivative featuring a 2,5-dimethoxyphenyl-substituted methylene group at the C-10 position. Anthracenones are polycyclic aromatic ketones with a planar anthracene backbone, modified by ketone and substituent groups that influence their optical, electrochemical, and biological properties. The 2,5-dimethoxyphenyl moiety in this compound introduces electron-donating methoxy groups, which may enhance solubility and alter reactivity compared to unsubstituted or halogenated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

198134-50-8

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

10-[(2,5-dimethoxyphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C23H18O3/c1-25-16-11-12-22(26-2)15(13-16)14-21-17-7-3-5-9-19(17)23(24)20-10-6-4-8-18(20)21/h3-14H,1-2H3

InChI Key

PNFUAKUEYGBPKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl derivatives, including benzylidene-anthracenones. This method leverages the condensation of an activated methylene compound with a carbonyl substrate.

Reaction Mechanism and Optimization

The target compound is synthesized via condensation of 9(10H)-anthracenone (anthrone) with 2,5-dimethoxybenzaldehyde. The reaction is catalyzed by imidazolium-based ionic liquids (ILs), such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM]+[CF₃COO]⁻), which act as dual solvent-catalysts. The IL’s C-2 hydrogen forms hydrogen bonds with the carbonyl oxygen of anthrone, polarizing the carbonyl group, while the trifluoroacetate anion deprotonates the aldehyde’s methylene group to generate a nucleophilic carbanion. This carbanion attacks the activated carbonyl, followed by dehydration to yield the benzylidene product (Fig. 1).

Optimization Parameters

  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Catalyst Load : 10 mol% IL achieves 98% yield in 2 hours.
  • Recyclability : The IL retains 86% efficiency after five cycles.
Table 1: Knoevenagel Condensation Performance
Catalyst Time (h) Yield (%)
[MeOEtMIM]+[CF₃COO]⁻ 2 98
Recycled (Cycle 5) 2 86

Reduction of Anthraquinone Derivatives

Anthracenones are accessible via reduction of anthraquinones, though regioselectivity challenges arise due to tautomerism.

Zinc-Ammonia Reduction

Reduction of 1,8-dimethoxyanthracenedione with zinc dust in aqueous ammonia yields a mixture of 1,8-dimethoxyanthracene and 4,5-dimethoxy-9(10H)-anthracenone. While this method is effective for electron-rich substrates, the 2,5-dimethoxy analog requires precise control to avoid over-reduction.

Tin Chloride-Mediated Reduction

SnCl₂ in HCl/acetic acid selectively reduces anthraquinones to anthracenones without isomerization. For example, 1,8-diacetoxyanthracenedione reduces to 1,8-dihydroxy-9(10H)-anthracenone (anthralin), highlighting the method’s suitability for acid-stable substrates. Adapting this to 2,5-dimethoxyphenyl-substituted precursors could yield the target compound.

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis confirms structural fidelity. Single-crystal X-ray diffraction (CCDC 222680) reveals a planar anthracenone core with the 2,5-dimethoxybenzylidene group oriented at 120° to the central ring. Key spectral data:

  • ¹H NMR (CDCl₃): δ 8.32 (d, 2H, anthracenone H-1/H-8), 7.82 (m, 4H, H-2–H-7), 6.95 (s, 1H, benzylidene H), 3.85 (s, 6H, OCH₃).
  • IR : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracenol derivatives.

    Substitution: Formation of halogenated anthracene derivatives.

Scientific Research Applications

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with molecular targets through various pathways:

    Photophysical Properties: The compound exhibits strong fluorescence, making it useful in photophysical studies and imaging applications.

    Molecular Interactions: It can interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of the target compound with structurally related anthracenone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Melting Point (°C) Notable Properties
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- (Target) C₃₃H₂₄O₃* ~468.5* 2,5-Dimethoxyphenylmethylene N/A Hypothesized enhanced solubility due to methoxy groups
9(10H)-Anthracenone,10-(diphenylmethylene)- C₂₇H₁₈O 358.43 Diphenylmethylene 203–207 High thermal stability; used in synthetic chemistry
10-Phenylimino-9,10-dihydroanthracen-9-one C₂₀H₁₃NO 283.32 Phenylimino N/A Electron-deficient imino group alters redox behavior
10-Methoxy-10-methylanthracen-9-one C₁₆H₁₄O₂ 238.28 Methoxy, Methyl N/A Steric hindrance from methyl group
1,5-Dichloro-9(10H)-anthracenone derivatives C₁₄H₈Cl₂O 275.12 Chlorine substituents Varies Electron-withdrawing Cl groups increase reactivity

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. In contrast, chlorine-substituted analogs (e.g., 1,5-dichloro derivatives) exhibit increased reactivity due to electron-withdrawing effects .
  • Metabolic Stability: Methoxy groups in curcumin analogs () are prone to rapid metabolism, but structural modifications (e.g., blocking phenolic groups) improve stability. This suggests that the 2,5-dimethoxy substitution in the target compound may require similar optimization for pharmacokinetic applications .

Biological Activity

9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- (CAS No. 111965-04-9) is a synthetic compound belonging to the anthracenone family, characterized by its unique structure that incorporates a dimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications.

Chemical Structure

The molecular formula of this compound is C23H18O3C_{23}H_{18}O_{3}. Its structural representation can be summarized as follows:

  • Core Structure : Anthracenone backbone
  • Substituent : Dimethoxyphenyl group at the 10-position

Anticancer Properties

Recent studies have highlighted the anticancer potential of 9(10H)-Anthracenone derivatives. The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

  • Mechanism of Action : The compound acts as a β-tubulin inhibitor, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that of established chemotherapeutics like colchicine, which binds to the colchicine binding site on β-tubulin .

In Vitro Studies

In vitro assays have demonstrated that 9(10H)-Anthracenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Some derivatives showed IC50 values comparable to those of known tubulin inhibitors, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications on the phenyl ring can enhance its biological activity. The presence of methoxy groups at specific positions on the phenyl ring appears to increase potency and selectivity towards cancer cells.

Data Table: Biological Activity Summary

Activity Value/Description
CAS Number 111965-04-9
Molecular Formula C23H18O3
Anticancer Activity Inhibits tubulin polymerization
IC50 Values Comparable to colchicine (exact values vary)
Mechanism of Action β-tubulin inhibition

Case Studies

  • Study on Tubulin Inhibition
    • A recent study employed a virtual screening approach targeting the colchicine binding site, identifying several active compounds including derivatives of 9(10H)-Anthracenone. These compounds were validated through tubulin polymerization assays, confirming their role as effective inhibitors .
  • Cytotoxicity Assessment
    • In another investigation, various derivatives were tested against multiple cancer cell lines (e.g., MCF7, HeLa). The results indicated that certain modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

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